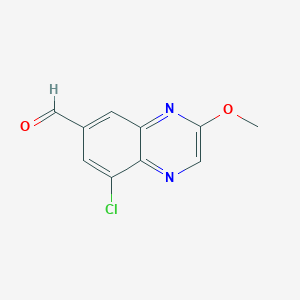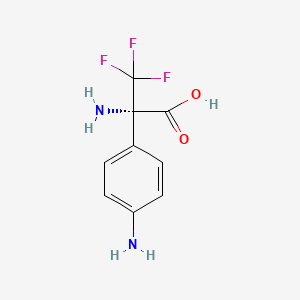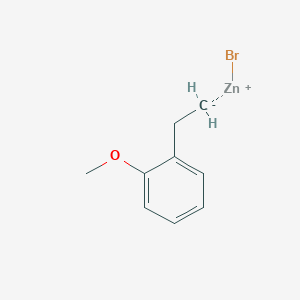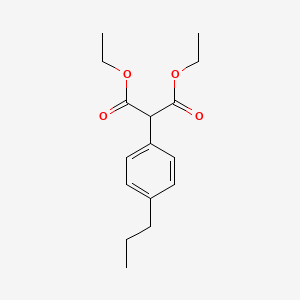
Diethyl 2-(4-propylphenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C16H22O4 It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are substituted with a 4-propylphenyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanedioic acid+2Ethanol→Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation and crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, 1,3-diethyl ester: Lacks the 4-propylphenyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, 2-phenyl-, 1,3-diethyl ester: Contains a phenyl group instead of a 4-propylphenyl group, leading to variations in steric and electronic effects.
Uniqueness
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is unique due to the presence of the 4-propylphenyl group, which imparts distinct steric and electronic characteristics
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
diethyl 2-(4-propylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-8-10-13(11-9-12)14(15(17)19-5-2)16(18)20-6-3/h8-11,14H,4-7H2,1-3H3 |
Clave InChI |
WCHPUXTXOXDNEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



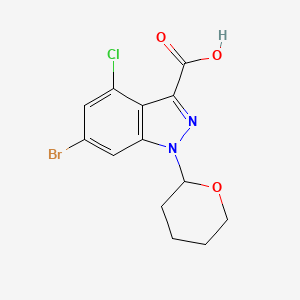
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
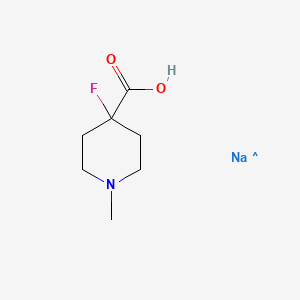
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
